3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C26H24ClN5O2 and a molecular weight of 473.966 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the chlorobenzyl and dimethylaminophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including purification and characterization steps, are likely employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and dimethylaminophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
- 3-{3-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
Uniqueness
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the combination of the chlorobenzyl and dimethylaminophenyl groups attached to the pyrazole ring.
Properties
Molecular Formula |
C26H24ClN5O2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24ClN5O2/c1-32(2)21-11-7-18(8-12-21)16-28-31-26(33)25-15-24(29-30-25)19-9-13-22(14-10-19)34-17-20-5-3-4-6-23(20)27/h3-16H,17H2,1-2H3,(H,29,30)(H,31,33)/b28-16+ |
InChI Key |
KBOAMHIRPVQWOX-LQKURTRISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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